Methyl 3-nitro-4-(trifluoromethyl)benzoate

Physicochemical Properties Process Chemistry Purification

Researchers requiring a regiochemically defined fluorinated nitroaromatic building block often face supply inconsistency and isomer contamination. Methyl 3-nitro-4-(trifluoromethyl)benzoate (CAS 126541-81-9) provides a single, well-characterized regioisomer with the unique 3-NO2/4-CF3 substitution pattern critical for predictable SAR exploration. • Selective reduction to methyl 3-amino-4-(trifluoromethyl)benzoate enables orthogonally protected aniline intermediates • Dual electron-withdrawing activation facilitates nucleophilic aromatic substitution for benzimidazole/benzoxazole synthesis • Methyl ester protection avoids acidic proton interference, enabling late-stage diversification Available from milligram to bulk scale with batch-specific QC documentation.

Molecular Formula C9H6F3NO4
Molecular Weight 249.14 g/mol
CAS No. 126541-81-9
Cat. No. B164361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-(trifluoromethyl)benzoate
CAS126541-81-9
SynonymsMethyl 3-nitro-4-trifluoromethylbenzoate
Molecular FormulaC9H6F3NO4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3
InChIKeyDKARPFALPFVMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-nitro-4-(trifluoromethyl)benzoate: A Versatile Fluorinated Nitroaromatic Building Block


Methyl 3-nitro-4-(trifluoromethyl)benzoate (CAS 126541-81-9) is a substituted benzoate ester featuring a potent electron-withdrawing nitro group at the 3-position and a trifluoromethyl group at the 4-position on a benzene ring . This specific substitution pattern creates a unique electronic environment, rendering it a valuable intermediate in organic synthesis. The compound's utility is driven by the combined effects of the -NO2 and -CF3 groups, which influence its physicochemical properties and reactivity profile .

The Critical Impact of Regioisomerism: Why Methyl 3-nitro-4-(trifluoromethyl)benzoate Cannot Be Interchanged


In chemical synthesis, the precise positioning of functional groups on an aromatic ring dictates reactivity, intermediate stability, and final product outcomes. The 3-nitro-4-trifluoromethyl substitution pattern of this compound is not interchangeable with other isomers like methyl 4-nitro-3-(trifluoromethyl)benzoate or the corresponding carboxylic acid. Altering the regiochemistry changes the electronic density on the ring, thereby affecting nucleophilic aromatic substitution rates, directing effects in subsequent reactions, and the ability to participate in specific coupling or condensation pathways . Substituting the methyl ester for the free acid (3-nitro-4-(trifluoromethyl)benzoic acid) would introduce an acidic proton and drastically change solubility and reaction compatibility, often requiring additional protection/deprotection steps .

Quantifiable Differentiation of Methyl 3-nitro-4-(trifluoromethyl)benzoate (126541-81-9) from Analogs


Physicochemical Distinction: Density and Boiling Point Profile vs. Regioisomer

The specific 3-nitro-4-(trifluoromethyl) regioisomer possesses a distinct physicochemical profile compared to the 4-nitro-3-(trifluoromethyl) analog. This difference in fundamental properties can influence purification strategies (e.g., distillation, recrystallization) and handling procedures in a laboratory or pilot plant setting. The target compound exhibits a predicted density of 1.4±0.1 g/cm³ and a boiling point of 306.4±42.0 °C at 760 mmHg .

Physicochemical Properties Process Chemistry Purification

Differentiated Synthetic Utility: Methyl Ester vs. Carboxylic Acid Intermediate

The methyl ester of 3-nitro-4-(trifluoromethyl)benzoic acid is a distinct chemical entity from the free acid (CAS 116965-16-3). While the free acid is a known precursor to trifluoromethylated (benzoxazolyl)actinocins , the methyl ester offers a 'masked' or protected form of the carboxylic acid. This allows for orthogonal reactivity; the ester can be carried through multiple synthetic steps under conditions that would be incompatible with the free carboxylic acid (e.g., strong bases, certain organometallic reagents). The molecular weight difference is quantifiable: 249.14 g/mol for the ester vs. 235.12 g/mol for the acid .

Synthetic Intermediate Medicinal Chemistry Protecting Group Strategy

Distinct Electronic and Steric Influence on Reactivity

The relative positions of the nitro and trifluoromethyl groups create a unique electronic environment. The presence of both strong electron-withdrawing groups (-NO2 and -CF3) on the benzene ring enhances its electrophilicity, making it reactive towards nucleophiles . However, the specific 3-nitro-4-CF3 arrangement is distinct from other regioisomers (e.g., 2-nitro-4-CF3 or 4-nitro-3-CF3) in terms of steric hindrance and the distribution of partial charges on the ring. This regiospecificity influences the site and rate of subsequent reactions, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group .

Reactivity Nucleophilic Aromatic Substitution Electronic Effects

Targeted Application Scenarios for Methyl 3-nitro-4-(trifluoromethyl)benzoate (126541-81-9)


Synthesis of Protected Amino Acid Derivatives via Nitro Group Reduction

The nitro group at the 3-position can be selectively reduced to an amine under catalytic hydrogenation conditions, yielding methyl 3-amino-4-(trifluoromethyl)benzoate. This transformation provides a protected aniline derivative where the methyl ester remains intact. This is a critical step in constructing complex pharmaceutical intermediates where an orthogonally protected amino acid or aniline building block is required .

Development of Trifluoromethylated Heterocycles

The strong electron-withdrawing nature of both the -NO2 and -CF3 groups activates the aromatic ring for nucleophilic attack. This compound can serve as a scaffold for synthesizing fluorine-containing heterocycles, such as benzimidazoles or benzoxazoles, after reduction of the nitro group and subsequent cyclocondensation reactions. The presence of the -CF3 group is known to improve metabolic stability and lipophilicity in drug candidates [1].

Preparation of Trifluoromethylated Actinocin Analogs

This compound is a direct precursor to the free acid, 3-nitro-4-(trifluoromethyl)benzoic acid, which is a documented intermediate in the synthesis of trifluoromethylated (benzoxazolyl)actinocins . Procuring the methyl ester allows for a more flexible synthetic entry point into this class of DNA-interacting compounds, enabling late-stage diversification or alternative coupling strategies that are not possible with the free acid.

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